N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with 2-thiophenecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Its potential as an anti-inflammatory and anticancer agent is being explored.
Industry: It can be used in the development of agrochemicals and as a precursor for functional materials.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide
- 2-(2-thienyl)acetamide derivatives
- 1,3,4-thiadiazole derivatives
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of the thiadiazole and thiophene rings, which contribute to its diverse biological activities. Its ethylthio group also provides additional sites for chemical modification, allowing for the development of derivatives with enhanced properties.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS3/c1-2-15-10-13-12-9(17-10)11-8(14)6-7-4-3-5-16-7/h3-5H,2,6H2,1H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNLZBDENSCDMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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